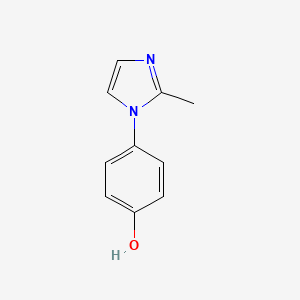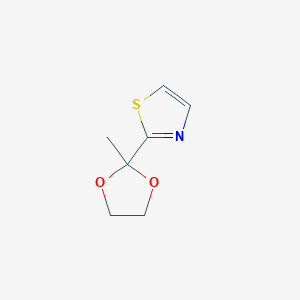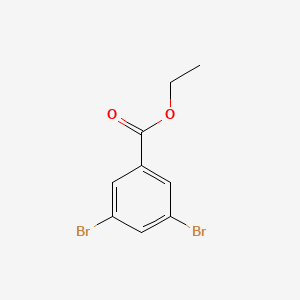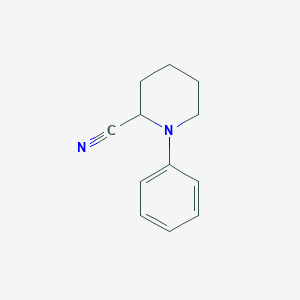
2(3H)-Furanone, 5,5-dibutyldihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone, also known as 4, 4-dibutyl-g-butyrolactone or 4-butyl-4-hydroxyoctanoic acid lactone, belongs to the class of organic compounds known as gamma butyrolactones. Gamma butyrolactones are compounds containing a gamma butyrolactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom. 5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5, 5-dibutyl-4, 5-dihydro-2(3H)furanone is primarily located in the membrane (predicted from logP). 5, 5-Dibutyl-4, 5-dihydro-2(3H)furanone has a butter, coconut, and oily taste.
Applications De Recherche Scientifique
Photophysical Properties and Application in Fluorescent Dyes
- Fluorescent Organic Dyes: 3(2H)-Furanones have been used as a scaffold for the synthesis of novel fluorescent organic dyes. Compounds based on the 3-furanone skeleton demonstrated efficient solvatochromic properties and larger excited state dipole moments than those of the ground state. The spectral data correlated well with theoretical calculations, indicating their potential use in bio-analytical applications (Varghese et al., 2015).
Chemical Reactions and Stability
- Thermal Decomposition: The thermal decomposition of 2(3H) and 2(5H) furanones, including their methyl derivatives, was explored. Theoretical calculations provided insights into the reactions, barriers, and properties of these compounds and intermediates. This study revealed the pathways and final products formed from the thermal decomposition of these furanones, contributing to a better understanding of their stability and reactions under heat (Würmel et al., 2015).
Synthesis Methods and Applications
- Synthesis and Characterization: Furanones, including 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, have been synthesized and characterized, highlighting their importance in food and tobacco industries. The study detailed the reaction process and the characterization of the compound, indicating its relevance in various applications (You, 1999).
- Synthesis of Isotopomeric Dihydro-2(3H) Furanones: A general synthetic procedure was developed to create isotopomeric dihydro-2(3H) furanones. This methodology was applied in the total synthesis of a hexadeuterated compound, demonstrating the potential of these furanones in synthetic chemistry and their application in creating complex molecules (Frediani et al., 2007).
Biological and Pharmacological Studies
- Protein Kinase C Ligands: Studies on 5,5-disubstituted tetrahydro-2-furanone as a template for creating potent protein kinase C (PK-C) ligands were conducted. These furanones demonstrated high binding affinities for PK-C, indicating their potential in biological applications and as a part of pharmacological agents (Sharma et al., 1996).
Propriétés
Numéro CAS |
7774-47-2 |
|---|---|
Nom du produit |
2(3H)-Furanone, 5,5-dibutyldihydro- |
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.3 g/mol |
Nom IUPAC |
5,5-dibutyloxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-3-5-8-12(9-6-4-2)10-7-11(13)14-12/h3-10H2,1-2H3 |
Clé InChI |
KZEKELDMLDBVFV-UHFFFAOYSA-N |
SMILES |
CCCCC1(CCC(=O)O1)CCCC |
SMILES canonique |
CCCCC1(CCC(=O)O1)CCCC |
Densité |
0.937-0.943 (d204) |
Autres numéros CAS |
7774-47-2 |
Description physique |
colourless, oily liquid with a coconut-butter odou |
Solubilité |
insoluble in water; very slightly soluble in propylene glycol and soluble in alcohol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Vinyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1624895.png)
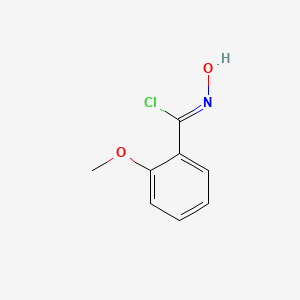
![4-chloro-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1624898.png)

